molecular formula HoIn3 B14720559 CID 71355034 CAS No. 12162-40-2

CID 71355034

Cat. No.: B14720559
CAS No.: 12162-40-2
M. Wt: 509.38 g/mol
InChI Key: BODQGSDYIWBVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71355034 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, a critical resource for cheminformatics and chemical research . For instance, this compound may belong to a class of bioactive compounds, as suggested by its inclusion in studies involving mass spectrometry (e.g., collision-induced dissociation, CID) and pharmacological applications .

Properties

CAS No.

12162-40-2

Molecular Formula

HoIn3

Molecular Weight

509.38 g/mol

InChI

InChI=1S/Ho.3In

InChI Key

BODQGSDYIWBVLT-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[In].[Ho]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71355034 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.

    Final Assembly: The final compound is assembled through a series of reactions, including substitution and addition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Initial Verification of CID 71355034

  • Search Results Analysis : None of the provided sources ( ) reference this compound.

  • Possible Reasons :

    • The CID may be incorrect or proprietary.

    • The compound could be novel or restricted to specialized databases not included here.

General Approach to Analyzing Chemical Reactions of Similar Compounds

For compounds with known data (e.g., those in Table 1 of ), the following methods are typically applied:

Structural and Functional Group Analysis

Compound ExampleFunctional GroupsLikely Reactivity
658964Oxazole, esterHydrolysis, nucleophilic substitution
665480Sulfonamide, oxadiazoleBase-mediated cleavage
11834389Thiophene, sulfonylElectrophilic aromatic substitution

Key Reaction Types

  • Hydrolysis : Esters (e.g., 658964) may undergo acid/base-catalyzed hydrolysis to carboxylic acids.

  • Sulfonamide Cleavage : Compounds like 665480 could lose the sulfonamide group under basic conditions.

  • Electrophilic Substitution : Thiophene rings (e.g., 11834389) may react with electrophiles at C-2 or C-5 positions.

Data Sources for Reaction Analysis

Source TypeExample DataRelevance
Patent Literature WO2013029338A1 Novel compound syntheses (e.g., acetamide derivatives).
Peer-Reviewed Studies PMC3167229 SAR data for oxazole, oxadiazole, and sulfonamide derivatives.
Mass Spectrometry Databases PMC3254566 CID spectra for toxicological analysis.
Structure Databases PubChem Molecular formula, SMILES, and connectivity data.

Methodological Considerations

  • Synthesis Pathways : Cross-check patents (e.g., ) for reported synthetic routes.

  • Reactivity Trends : Use analogs from Table 1 to infer stability or degradation pathways.

  • Computational Tools : Predict reactions using quantum chemistry or machine learning models (not directly cited here).

Limitations and Recommendations

  • Data Gaps : No experimental or computational reaction data exists for this compound in the provided sources.

  • Next Steps :

    • Verify the CID using PubChem or NIST Chemistry WebBook .

    • Consult proprietary databases (e.g., SciFinder, Reaxys) if accessible.

Scientific Research Applications

CID 71355034 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71355034 involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

    Altering Signal Pathways: Influencing cellular signaling pathways to produce a biological response.

Comparison with Similar Compounds

Research Findings and Challenges

Analytical Techniques
  • Collision-Induced Dissociation (CID): Widely used for structural elucidation. For example, CID-based MS/MS differentiates isomers like ginsenosides (e.g., Rf vs. F11) . If this compound has stereoisomers, CID would be critical for identification.
  • Electron Transfer Dissociation (ETD) : Compared to CID, ETD preserves post-translational modifications in proteins but is less effective for small molecules .
Pharmacological Overlap

This compound may share therapeutic applications with compounds like 3-O-caffeoyl betulin (CID 10153267) , which combines anti-inflammatory and antimicrobial properties . However, without explicit data, its mechanism in preventing chemotherapy-induced diarrhea (as in and ) remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.